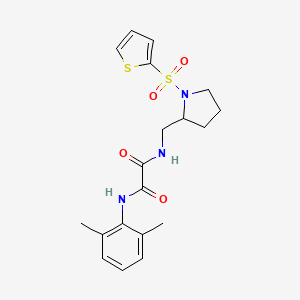

N1-(2,6-dimethylphenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,6-dimethylphenyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S2/c1-13-6-3-7-14(2)17(13)21-19(24)18(23)20-12-15-8-4-10-22(15)28(25,26)16-9-5-11-27-16/h3,5-7,9,11,15H,4,8,10,12H2,1-2H3,(H,20,23)(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXFEPBFMUVHIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,6-dimethylphenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has gained attention for its potential biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a complex arrangement that includes a dimethylphenyl group, a pyrrolidine moiety, and a thiophene sulfonamide. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of oxalamides can inhibit tumor growth by inducing apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it may possess inhibitory effects against certain bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Enzyme Inhibition

Another significant aspect of its biological activity is the inhibition of specific enzymes. For example, compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Case Studies

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells through mitochondrial pathways.

- Membrane Disruption : Its structure allows for integration into microbial membranes, leading to cell lysis.

- Enzyme Inhibition : By binding to active sites on target enzymes, it can prevent substrate access and subsequent reactions.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities:

1. Anticancer Activity

- Preliminary studies suggest that derivatives of similar compounds show significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

- A study demonstrated that related compounds inhibited the growth of human breast cancer cells with an IC50 value in the low micromolar range .

2. Antimicrobial Properties

- The compound has shown promising antimicrobial activity against both gram-positive and gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effectiveness .

3. Enzyme Inhibition

- Similar compounds have been identified as inhibitors of key enzymes involved in disease progression, such as acetylcholinesterase. This suggests potential applications in neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Research

A recent study evaluated the anticancer properties of N1-(2,6-dimethylphenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide in various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer models.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of this compound against a panel of bacterial strains. The results showed that it effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 32 µg/mL, highlighting its potential as a therapeutic agent against resistant bacterial infections.

Q & A

Q. What are the long-term storage conditions to ensure compound stability?

- Methodological Answer :

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonyl group.

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.